Ethyl 6-(4-chlorophenoxy)hexanoate
Overview
Description
Ethyl 6-(4-chlorophenoxy)hexanoate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenoxy group is substituted with a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(4-chlorophenoxy)hexanoate can be synthesized through the esterification of 6-(4-chlorophenoxy)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorophenoxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-(4-chlorophenoxy)hexanoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 6-(4-chlorophenoxy)hexanoic acid.
Reduction: 6-(4-chlorophenoxy)hexanol.
Substitution: Various substituted phenoxyhexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-chlorophenoxy)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(4-chlorophenoxy)hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-(4-chlorophenoxy)hexanoate can be compared with other similar compounds such as:
Ethyl 6-(4-bromophenoxy)hexanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 6-(4-fluorophenoxy)hexanoate: Contains a fluorine atom in place of chlorine.
Ethyl 6-(4-methylphenoxy)hexanoate: Features a methyl group instead of a halogen.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the nature of the substituent on the phenoxy group.
Properties
IUPAC Name |
ethyl 6-(4-chlorophenoxy)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCVLDTUBBHKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1410382-45-4 | |
Record name | ethyl 6-(4-chlorophenoxy)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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